Intermediate Lipophilicity Profile (XLogP3-AA) of (2-Hexylphenyl)methanol Contrasted with the Para-Isomer and Shorter-Chain Analogs
(2-Hexylphenyl)methanol exhibits a computed XLogP3-AA value of 4.0, positioning its lipophilicity between the more hydrophobic para-isomer (4.6) and less hydrophobic shorter-chain analogs like (2-ethylphenyl)methanol (1.8) and unsubstituted benzyl alcohol (1.1) [1]. This value is critical for predicting its behavior in biphasic reactions and biological systems where optimal logP is a key selection criterion.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 |
| Comparator Or Baseline | (4-Hexylphenyl)methanol: XLogP3-AA = 4.6; (2-Ethylphenyl)methanol: XLogP3-AA = 1.8; Benzyl alcohol: XLogP3-AA = 1.1 |
| Quantified Difference | Target compound's logP is 0.6 units lower than the para-isomer and 2.2-2.9 units higher than shorter-chain or unsubstituted analogs. |
| Conditions | Computed values based on XLogP3-AA algorithm (PubChem/chem960). |
Why This Matters
A logP of 4.0 implies distinct membrane permeability and solubility properties, making it a preferred intermediate when an intermediate level of lipophilicity is required to balance reactivity and bioavailability.
- [1] PlantaE Database. (2025). (2-Ethylphenyl)methanol (CAS 767-90-8) Compound Summary (XlogP: 1.80). NCBS. View Source
